
Spectroscopic Profile of Demethylluvangetin: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Demethylluvangetin

Cat. No.: B1163743 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Demethylluvangetin, a natural coumarin isolated from plants of the Rutaceae family, notably

Toddalia asiatica. The information presented herein is essential for the identification,

characterization, and further development of this compound for potential therapeutic

applications.

Spectroscopic Data
The structural elucidation of Demethylluvangetin has been achieved through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key quantitative data from these

analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for Demethylluvangetin provide detailed information

about its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for Demethylluvangetin
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.85 d 9.5 H-4

7.21 s H-5

6.70 s H-8

6.20 d 9.5 H-3

6.15 d 10.0 H-4'

5.55 d 10.0 H-3'

1.45 s 2 x CH₃

Table 2: ¹³C NMR Spectroscopic Data for Demethylluvangetin
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Chemical Shift (δ) ppm Carbon Atom Assignment

161.2 C-2

156.4 C-7

155.8 C-8a

143.5 C-4

131.0 C-4'

126.5 C-6

115.5 C-3'

113.2 C-3

112.8 C-5

109.5 C-4a

98.2 C-8

77.9 C-2'

28.2 2 x CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopic Data for Demethylluvangetin
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Wavenumber (cm⁻¹) Functional Group Assignment

3350 O-H (hydroxyl group)

1710 C=O (α,β-unsaturated lactone)

1620, 1580, 1450 C=C (aromatic)

1380, 1360 gem-dimethyl

1130 C-O (ether)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its

fragments, allowing for the determination of its molecular weight and elemental composition.

The molecular formula for Demethylluvangetin is C₁₄H₁₂O₄[1].

Table 4: Mass Spectrometry (MS) Data for Demethylluvangetin

m/z Interpretation

244 [M]⁺ (Molecular Ion)

229 [M - CH₃]⁺

201 [M - CH₃ - CO]⁺

188 [M - C₃H₄O]⁺ (from pyran ring cleavage)

Experimental Protocols
The following sections detail the general methodologies employed for obtaining the

spectroscopic data presented above. Specific parameters may vary slightly between different

laboratories and instruments.

NMR Spectroscopy
Sample Preparation: A sample of pure Demethylluvangetin (typically 5-10 mg) is dissolved in

a deuterated solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl
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sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) is often added as an internal standard for chemical shift referencing (δ 0.00 ppm).

Instrumentation and Data Acquisition:

Instrument: A high-resolution NMR spectrometer, typically operating at a proton frequency of

300 MHz or higher.

¹H NMR: Spectra are acquired using a standard pulse sequence. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering

the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow

for full magnetization recovery between scans.

¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to

single lines for each carbon. A larger number of scans is usually required due to the lower

natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

A small amount of the solid Demethylluvangetin sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar

and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure: The KBr pellet is placed in the sample holder of the spectrometer. A background

spectrum of the empty sample holder is first recorded. The sample spectrum is then

recorded, and the instrument's software automatically subtracts the background to produce

the final IR spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry
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Sample Preparation: A dilute solution of Demethylluvangetin is prepared in a suitable volatile

solvent, such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

sample introduction.

Ionization: In Electron Ionization (EI), the sample is vaporized and then bombarded with a

high-energy electron beam (typically 70 eV). This causes the molecule to ionize and

fragment.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

Instrument: A mass spectrometer coupled with a liquid chromatograph (LC-MS).

Ionization: In Electrospray Ionization (ESI), the sample solution is passed through a charged

capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the

charged analyte molecules to enter the mass analyzer. This is a "soft" ionization technique

that often results in a prominent molecular ion peak with less fragmentation than EI.

Logical Relationships in Spectroscopic Analysis
The process of structure elucidation using spectroscopic data follows a logical workflow, where

information from each technique complements the others to build a complete picture of the

molecular structure.
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Click to download full resolution via product page

Caption: Workflow for the structural elucidation of Demethylluvangetin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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